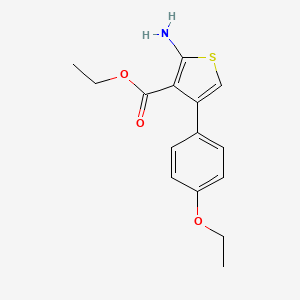

Ethyl-2-Amino-4-(4-Ethoxyphenyl)thiophen-3-carboxylat

Übersicht

Beschreibung

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Wirkmechanismus

Mode of Action

The mode of action of Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

Biochemische Analyse

Biochemical Properties

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. It interacts with enzymes and proteins involved in microbial cell wall synthesis, leading to the inhibition of bacterial growth. The compound’s interaction with enzymes such as transpeptidases and carboxypeptidases disrupts the cross-linking of peptidoglycan layers, essential for bacterial cell wall integrity . Additionally, it may interact with proteins involved in signal transduction pathways, further influencing microbial viability.

Cellular Effects

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate exhibits various effects on different cell types and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In mammalian cells, the compound has been observed to influence cell signaling pathways, potentially affecting gene expression and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact processes such as cell proliferation, apoptosis, and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their catalytic activity. This inhibition prevents the formation of cross-links in the peptidoglycan layer, compromising cell wall integrity and leading to bacterial cell death . Additionally, the compound may act as an allosteric modulator of certain proteins, altering their conformation and activity, which can influence downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its antimicrobial activity over extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of bacterial growth and modulation of mammalian cell signaling pathways.

Dosage Effects in Animal Models

The effects of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level lead to significant toxicity, highlighting the importance of dose optimization in therapeutic applications. Animal studies have also shown that the compound’s efficacy in inhibiting bacterial growth is dose-dependent, with higher doses resulting in more pronounced antimicrobial effects.

Metabolic Pathways

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body.

Transport and Distribution

Within cells and tissues, ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters, affecting its localization and accumulation within tissues.

Subcellular Localization

The subcellular localization of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate plays a crucial role in its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific cellular compartments . For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. Additionally, the compound can accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is essential for its precise modulation of cellular processes and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent . This method is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation reagents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, nitrated, and acylated thiophene derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can be compared with other similar thiophene derivatives:

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

These compounds share a similar thiophene core structure but differ in the substituents attached to the phenyl ring. The unique ethoxy group in ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate may confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Biologische Aktivität

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate exhibits notable biochemical properties, particularly in antimicrobial activity. It interacts with key enzymes involved in microbial cell wall synthesis, such as transpeptidases and carboxypeptidases. This interaction disrupts the cross-linking of peptidoglycan layers, crucial for maintaining bacterial cell wall integrity, leading to bacterial cell lysis and death.

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Molecular Formula | C13H15N O3 S |

| Molecular Weight | Approximately 263.33 g/mol |

| Antimicrobial Activity | Inhibits bacterial growth by disrupting cell wall synthesis |

| Interaction with Enzymes | Binds to transpeptidases and carboxypeptidases |

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate binds to the active sites of enzymes critical for cell wall synthesis, thereby inhibiting their catalytic functions. This inhibition prevents the formation of essential cross-links in the peptidoglycan layer, compromising bacterial survival.

3. Cellular Effects

In addition to its antimicrobial properties, this compound affects mammalian cells by influencing cell signaling pathways. It has been shown to modulate the activity of various kinases and phosphatases, which can alter the phosphorylation states of key signaling proteins involved in cellular metabolism and gene expression.

Case Study: Anticancer Activity

Recent studies have highlighted the potential anticancer properties of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. In vitro experiments demonstrated its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 23.2 µM to 95.9 µM, indicating significant antiproliferative effects .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Induction of apoptosis |

| HepG2 | 95.9 | Inhibition of proliferation |

4. Temporal and Dosage Effects

The biological effects of ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate vary with time and dosage in laboratory settings. Studies indicate that at lower doses, the compound maintains potent antimicrobial activity with minimal adverse effects; however, higher doses can lead to hepatotoxicity and nephrotoxicity.

Table 3: Dosage Effects in Animal Models

| Dose (mg/kg) | Effect | Observation |

|---|---|---|

| Low (10) | Antimicrobial activity | Minimal toxicity |

| High (50) | Toxicity observed | Hepatotoxicity noted |

5. Scientific Research Applications

Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has broad applications across various scientific fields:

- Medicinal Chemistry : Investigated for its potential as an antimicrobial and anticancer agent.

- Organic Synthesis : Used as a building block for synthesizing more complex molecules.

- Material Science : Explored for applications in organic semiconductors and corrosion inhibitors.

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-18-11-7-5-10(6-8-11)12-9-20-14(16)13(12)15(17)19-4-2/h5-9H,3-4,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKLQCJSBQOIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315684-37-8 | |

| Record name | 315684-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.